molecular formula C16H17F2N5O2 B2724535 1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1797660-38-8

1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No. B2724535
M. Wt: 349.342
InChI Key: BUQSUYXICMXAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of several protein kinases, making it a valuable tool for scientific research.

Scientific Research Applications

Pharmacokinetics and Metabolism

A study on the metabolism and excretion of a dipeptidyl peptidase IV inhibitor, closely related to 1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, in rats, dogs, and humans revealed that the drug is eliminated through both metabolism and renal clearance. The major route of metabolism involved hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formation indicating a complex biotransformation pathway that includes involvement of CYP2D6 and CYP3A4 isoenzymes (Sharma et al., 2012).

Chemical Synthesis

Research in the field of chemical synthesis has led to the development of novel synthetic routes and compounds with potential biological activity. For example, a study on the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea demonstrated the synthesis of new pyrimidinones, showcasing the versatility of urea in synthesizing heterocyclic compounds with potential pharmacological properties (Bonacorso et al., 2003).

Therapeutic Potential

The therapeutic applications of compounds related to 1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea have been explored in various studies. For instance, AKF-D52, a phenoxypyrimidine-urea derivative, has shown potential as an anticancer agent against non-small cell lung cancer cells by inducing apoptosis and autophagy, highlighting the potential of this chemical scaffold in cancer therapy (Gil et al., 2021).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O2/c1-25-16-19-9-13(14(22-16)23-6-2-3-7-23)21-15(24)20-12-5-4-10(17)8-11(12)18/h4-5,8-9H,2-3,6-7H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQSUYXICMXAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

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